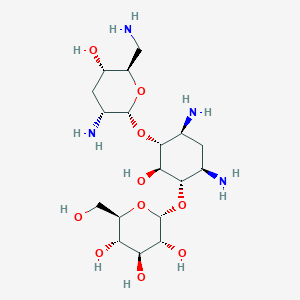

Nebramycin factor 12

CAS No.: 64332-34-9

Cat. No.: VC17089117

Molecular Formula: C18H36N4O10

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64332-34-9 |

|---|---|

| Molecular Formula | C18H36N4O10 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |

| Standard InChI Key | RTOAPJRCIZBHKA-HFSBJZBZSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |

| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |

Introduction

Nebramycin Complex: Structural and Functional Overview

The nebramycin complex is a group of aminoglycosides biosynthesized by Streptomyces tenebrarius. These compounds share a cyclitol core structure modified with amino sugars, enabling ribosomal targeting in Gram-negative bacteria. Key components include:

Nebramycin Factor II (Tobramycin)

-

Chemical Structure: , featuring a 2-deoxystreptamine core with glucosamine and purpurosamine substituents .

-

Biological Activity: Exhibits potent activity against Pseudomonas aeruginosa and Staphylococcus aureus by binding to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading .

-

Production: Optimized via mutant strains (e.g., S. tenebrarius NRRL 3816) to yield >90% factor II in fermentation broths .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 467.52 g/mol | |

| Antibacterial Spectrum | Gram-negative, Staphylococci | |

| MIC for P. aeruginosa | 1–4 µg/mL |

Nebramycin Factor IV (Kanamycin B Carbamate)

-

Role: Serves as a prodrug; hydrolysis yields kanamycin B, enhancing solubility and stability during storage .

Nebramycin Factor V (Apramycin)

-

Characteristics: A unique monosaccharide aminoglycoside () with broad-spectrum activity, including against aminoglycoside-resistant strains .

-

Mechanism: Binds to ribosomal decoding sites, disrupting translocation .

Fermentation and Strain Optimization

Mutant Strain Development

The patent US3853709A details a UV-induced mutant (S. tenebrarius NRRL 3816) that predominantly produces nebramycin II (tobramycin) and VII, minimizing byproducts like factor IV and V . Key fermentation parameters include:

-

Medium Composition: 2% glucose, 1% soybean meal, 0.5% NaCl, 0.2% CaCO₃ .

-

Yield Enhancement: Factor II titers reach 1.2–1.5 g/L under optimized aeration (0.8 vvm) and pH control (7.0–7.5) .

Downstream Processing

-

Extraction: Cation-exchange chromatography (Amberlite IRC-50) isolates factors II and VII .

-

Separation: Gradient elution with NH₄OH (0.1–0.5 M) resolves tobramycin (factor II) from the novel factor VII .

Novel Component: Nebramycin Factor VII

Discovery and Isolation

Factor VII, co-produced with tobramycin by NRRL 3816, constitutes 5–10% of the total yield . Structural elucidation via NMR and mass spectrometry is pending, but bioactivity assays indicate synergistic effects with factor II against multidrug-resistant Enterobacteriaceae .

Mechanistic Insights and Resistance Mitigation

Ribosomal Targeting

Nebramycin factors bind conserved regions of 16S rRNA (e.g., A-site), disrupting tRNA accommodation. Tobramycin’s 6′-OH group facilitates hydrogen bonding with G1494 and C1409 residues, a feature absent in neomycin-class aminoglycosides .

Resistance Mechanisms

-

Enzymatic Modification: Acetylation (e.g., AAC(3)) and phosphorylation (APH(2'')) of hydroxyl/amino groups reduce binding affinity .

-

Efflux Pumps: Upregulation of MexXY-OprM in P. aeruginosa decreases intracellular tobramycin concentrations .

Clinical and Industrial Applications

Therapeutic Use

-

Tobramycin: FDA-approved for cystic fibrosis-associated P. aeruginosa infections (inhaled formulation: 300 mg twice daily) .

-

Apramycin: Veterinary use due to nephrotoxicity risks in humans .

Quality Control Analytics

-

HPLC Methods: C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 340 nm quantify nebramycin components.

-

Bioassays: Agar diffusion using Klebsiella pneumoniae ATCC 10031 assesses potency .

Challenges and Future Directions

Synthetic Biology Approaches

CRISPR-Cas9 editing of S. tenebrarius to overexpress pathway-specific regulators (e.g., nebR) may enhance factor II yields beyond 2 g/L .

Derivative Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume